2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

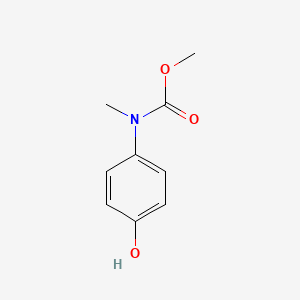

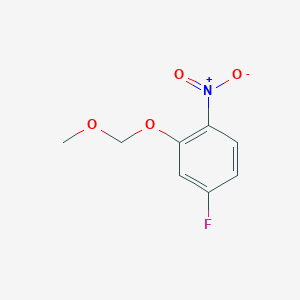

“2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide” is a small molecule . It belongs to the class of organic compounds known as phenylacetamides, which are amide derivatives of phenylacetic acids .

Molecular Structure Analysis

The molecular structure of “2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide” includes a phenyl group (a benzene ring), a pyridin-4-yl group (a pyridine ring), and a 2H-tetrazole-5-carboxamide group . The exact 3D structure would need to be determined experimentally or through computational methods.Physical And Chemical Properties Analysis

The average molecular weight of “2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide” is approximately 240.3003 . Its chemical formula is C15H16N2O . Other physical and chemical properties would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Optimization of PARP Inhibitors

A study developed a series of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, which showed excellent PARP enzyme and cellular potency. One compound demonstrated good in vivo efficacy in melanoma and breast cancer models, highlighting the therapeutic potential of structurally similar compounds in oncology (Penning et al., 2010).

Novel Mycobacterium Tuberculosis GyrB Inhibitors

Another research effort designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, demonstrating significant activity against Mycobacterium tuberculosis. This work showcases the potential use of related chemical frameworks in developing new antimicrobial agents (Jeankumar et al., 2013).

Directing Group for sp2 C-H Bond Amination

Research on 2-(pyridin-2-yl) aniline as a directing group for C-H amination mediated by cupric acetate offers insights into the molecular design for efficient organic synthesis processes. This study illustrates the utility of pyridine derivatives in facilitating complex chemical transformations (Zhao et al., 2017).

Synthesis and Evaluation of Pyrazolopyrimidines

A series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the relevance of pyridine and tetrazole-containing compounds in medicinal chemistry for developing novel therapeutic agents (Rahmouni et al., 2016).

Polybenzimidazole Synthesis

The synthesis of new polybenzimidazoles from aromatic diacid containing pyridine units and their characterization points to the application of such compounds in materials science, particularly for high-performance polymers with excellent thermal and chemical resistance (Ma et al., 2010).

Wirkmechanismus

Target of Action

The primary target of 2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide is Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of sterols in the cell, particularly in the conversion of lanosterol to ergosterol .

Mode of Action

It is known to interact with lanosterol 14-alpha demethylase . The interaction between the compound and its target may result in changes in the function of the enzyme, potentially inhibiting its activity .

Biochemical Pathways

The compound’s interaction with Lanosterol 14-alpha demethylase affects the sterol biosynthesis pathway . By potentially inhibiting the activity of this enzyme, the compound could disrupt the conversion of lanosterol to ergosterol, affecting the composition and function of cellular membranes .

Result of Action

Given its potential inhibitory effect on lanosterol 14-alpha demethylase, it could lead to alterations in sterol biosynthesis and changes in the properties of cellular membranes .

Eigenschaften

IUPAC Name |

2-phenyl-N-pyridin-4-yltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O/c20-13(15-10-6-8-14-9-7-10)12-16-18-19(17-12)11-4-2-1-3-5-11/h1-9H,(H,14,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJWOTCVJLEDPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,6-dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2834882.png)

![4-(4-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2834884.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2834887.png)